4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety, a pyridyl group, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 6-Bromo-1,3-benzodioxole-5-carbonitrile
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE stands out due to its combination of a brominated benzodioxole moiety, a pyridyl group, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14BrN3O4S |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H14BrN3O4S/c20-16-10-18-17(26-12-27-18)9-13(16)11-22-14-4-6-15(7-5-14)28(24,25)23-19-3-1-2-8-21-19/h1-11H,12H2,(H,21,23) |
InChI Key |
PITACBVHNXUEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)Br |
Origin of Product |
United States |
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